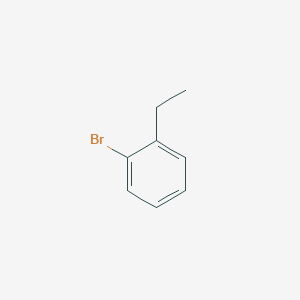

1-Bromo-2-ethylbenzene

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-bromo-2-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br/c1-2-7-5-3-4-6-8(7)9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRUGFJYCAFAAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173402 | |

| Record name | o-Bromoethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1-Bromo-2-ethylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19324 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1973-22-4 | |

| Record name | 1-Bromo-2-ethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1973-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Bromoethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001973224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Bromoethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-bromoethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Bromo-2-ethylbenzene chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-Bromo-2-ethylbenzene

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and experimental protocols related to this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document summarizes key quantitative data in a structured format, details experimental methodologies, and provides visualizations of reaction pathways and workflows to facilitate a deeper understanding of this compound.

Chemical and Physical Properties

This compound, also known as o-bromoethylbenzene, is a halogenated aromatic hydrocarbon.[1][2] It is a clear, colorless to light yellow liquid at room temperature.[1][2][3][4] This compound is characterized by a benzene ring substituted with a bromine atom and an ethyl group at adjacent positions.[2] Due to the hydrophobic nature of the ethyl and phenyl groups, it is only slightly soluble in water but shows good solubility in organic solvents like hexane and ether.[2][3]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₉Br | [1][4][5] |

| Molecular Weight | 185.06 g/mol | [1][5] |

| CAS Number | 1973-22-4 | [2][4] |

| Appearance | Clear colorless to light yellow liquid | [1][3][4] |

| Boiling Point | 199 °C (lit.) | [5][6] |

| Melting Point | -56 °C to -68 °C | [4][5][6] |

| Density | 1.338 g/mL at 25 °C (lit.) | [5][6] |

| Refractive Index (n20/D) | 1.549 (lit.) | [4][5] |

| Flash Point | 66.4 °C (171 °F) | [4][5] |

| Vapor Pressure | 0.471 mmHg at 25°C | [4][5] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ether and hexane. | [2][3] |

| XLogP3 | 3.5 | [1][4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Mass Spectrometry (MS): The NIST WebBook provides the electron ionization mass spectrum for this compound, which can be used for its identification in complex mixtures.[7] The exact mass is 183.98876 Da.[1][4]

-

Infrared Spectroscopy (IR): The NIST Chemistry WebBook also contains the IR spectrum of this compound, which shows characteristic absorption bands for the aromatic ring and the C-Br bond.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed NMR data is not available in the provided search results, the structure of this compound suggests a complex splitting pattern in the aromatic region of the ¹H NMR spectrum due to the ortho-disubstitution, along with a quartet and a triplet for the ethyl group. ¹³C NMR would show six distinct signals for the aromatic carbons and two for the ethyl group.

Synthesis and Reactivity

Synthesis

A common method for the synthesis of bromo-substituted ethylbenzenes is through the free-radical bromination of ethylbenzene.[9] This reaction is typically initiated by light (hv) or heat and involves the use of N-bromosuccinimide (NBS) or molecular bromine (Br₂).[10][11] The reaction proceeds via a radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the ethyl group.[12] The benzylic position (the carbon atom adjacent to the benzene ring) is preferentially halogenated due to the resonance stabilization of the resulting benzylic radical intermediate.[11][12] This leads to the formation of (1-bromoethyl)benzene as the major product.[9][11]

Another synthetic route involves the Wurtz-Fittig reaction, where bromobenzene and ethyl bromide react with sodium metal in anhydrous ether to yield ethylbenzene.[13] While this method is for preparing ethylbenzene, similar principles could be adapted for other alkylations.

References

- 1. This compound | C8H9Br | CID 16089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1973-22-4: this compound | CymitQuimica [cymitquimica.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. lookchem.com [lookchem.com]

- 5. chembk.com [chembk.com]

- 6. This compound [stenutz.eu]

- 7. Benzene, 1-bromo-2-ethyl- [webbook.nist.gov]

- 8. Benzene, 1-bromo-2-ethyl- [webbook.nist.gov]

- 9. Reaction Mechanisms [sites.science.oregonstate.edu]

- 10. brainly.com [brainly.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Propose a mechanism for the bromination of ethylbenzene shown bel... | Study Prep in Pearson+ [pearson.com]

- 13. prepchem.com [prepchem.com]

1-Bromo-2-ethylbenzene (CAS 1973-22-4): A Technical Guide

Introduction

1-Bromo-2-ethylbenzene, registered under CAS number 1973-22-4, is an organic compound belonging to the class of halogenated aromatic hydrocarbons.[1][2] Its structure consists of a benzene ring substituted with a bromine atom and an ethyl group at the ortho (1 and 2) positions.[1] Typically appearing as a colorless to pale yellow liquid with a distinct aromatic odor, this compound is a key intermediate in various chemical syntheses.[1] Due to the presence of the reactive bromine atom, it serves as a valuable building block in the production of pharmaceuticals, agrochemicals, and other specialized organic compounds.[1][3] Its hydrophobic nature makes it sparingly soluble in water but moderately soluble in common organic solvents.[1][3]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1973-22-4 | [4] |

| Molecular Formula | C₈H₉Br | [1][4] |

| Molecular Weight | 185.06 g/mol | [4][5] |

| Appearance | Colorless to light orange/yellow clear liquid | [1][2][6] |

| Boiling Point | 199 °C (lit.) | |

| Density | 1.338 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.549 (lit.) | |

| Flash Point | 77 °C (170.6 °F) - closed cup | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like hexane or ether.[1][3] | |

| InChI Key | HVRUGFJYCAFAAN-UHFFFAOYSA-N | [1][4] |

| SMILES | CCc1ccccc1Br | [5] |

Table 2: Spectroscopic Data for Structural Elucidation

| Spectrum Type | Chemical Shift (δ) / Data | Source |

| ¹H-NMR (300 MHz) | δ 1.21 (3H, t, J = 6Hz, CH₃), 2.74 (2H, d, J = 6Hz, CH₂), 7.03 (1H, m, Ph), 7.20 (2H, m, Ph), 7.50 (1H, d, Ph) ppm | [7][8] |

| ¹³C-NMR (75.43 MHz) | δ 15, 30, 124, 127, 130, 133, 144 ppm | [7][8] |

| Mass Spectrum (EI) | Data available via NIST Mass Spectrometry Data Center. | [9] |

| IR Spectrum | Data available via NIST Chemistry WebBook. | [4] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through the electrophilic aromatic substitution of ethylbenzene. The ethyl group is an ortho-, para- directing group, meaning the reaction yields a mixture of isomers that require subsequent separation.

Protocol: Electrophilic Bromination of Ethylbenzene

This protocol describes a general method for the bromination of ethylbenzene to produce a mixture of ortho- and para-bromoethylbenzene.

Materials:

-

Ethylbenzene

-

Liquid Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or iron filings (to generate FeBr₃ in situ)

-

Anhydrous diethyl ether or dichloromethane (solvent)

-

Sodium bicarbonate solution (aqueous, saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

-

Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, dropping funnel, and a reflux condenser. The setup should be protected from atmospheric moisture with a drying tube.

-

Reaction Mixture: Charge the flask with ethylbenzene and the chosen solvent. Add the Lewis acid catalyst, FeBr₃.

-

Bromine Addition: Slowly add liquid bromine, dissolved in a small amount of the reaction solvent, to the stirred ethylbenzene solution via the dropping funnel. The reaction is exothermic and will generate hydrogen bromide (HBr) gas, which should be directed to a gas trap.

-

Reaction: After the addition is complete, the mixture is typically stirred at room temperature or gently heated for several hours to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and wash sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid and unreacted bromine.

-

Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent by rotary evaporation. The resulting crude product is a mixture of this compound (ortho) and 1-bromo-4-ethylbenzene (para). These isomers can be separated by fractional distillation under reduced pressure or by column chromatography.

Caption: Synthesis via Electrophilic Aromatic Substitution.

Reactivity and Applications in Drug Development

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of the carbon-bromine bond.[1] The bromine atom can participate in a variety of reactions, making it a useful precursor for more complex molecules.

Key Reactions:

-

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, allowing for the introduction of different functional groups.[1][3]

-

Grignard Reagent Formation: It can react with magnesium metal to form the corresponding Grignard reagent (2-ethylphenylmagnesium bromide), which is a powerful carbon nucleophile used to form new carbon-carbon bonds.

-

Cross-Coupling Reactions: It serves as a substrate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex biaryl systems or the attachment of alkyl, vinyl, or alkynyl groups.

Applications: While often used in the broader chemical industry, this compound has specific, documented applications as a starting material for synthesizing target molecules in research and development.[1]

Examples of compounds synthesized from this compound include:

-

1-(2′-ethylphenyl)ethanol

-

N-benzyl-P-(2-ethylphenyl)-P-phenylphosphinic amide

-

4-(isopropyldimethylsilyl)-2-(2-ethylphenyl)pyridine

-

5-amino-2′-ethyl-biphenyl-2-ol, which is used for modifying carbon paste electrodes.

Its role as an intermediate allows medicinal chemists to build molecular scaffolds that may be incorporated into larger, more complex drug candidates.

Caption: Reactivity pathways for this compound.

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. It is classified as a combustible liquid and an irritant.[6][10]

Table 3: Hazard and Safety Information

| Category | Information | Source(s) |

| GHS Hazard Statements | H227: Combustible liquid. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2][10] |

| Signal Word | Warning | [10] |

| Personal Protective Equipment (PPE) | Eyeshields, chemical-resistant gloves, type ABEK (EN14387) respirator filter. | [10] |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mists. Keep away from open flames, hot surfaces, and sources of ignition. Use in a well-ventilated area. | [10] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [10] |

| First Aid (Eyes) | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention. | [10] |

| First Aid (Skin) | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation persists. | [10] |

| First Aid (Ingestion) | Do not induce vomiting. Call a physician immediately. Never give anything by mouth to an unconscious person. | [10] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [10] |

Conclusion

This compound is a significant chemical intermediate with well-defined physical, chemical, and spectroscopic properties. Its utility in organic synthesis, particularly in forming new carbon-carbon and carbon-heteroatom bonds, makes it a valuable precursor for creating complex molecules for pharmaceutical and materials science research. Adherence to strict safety and handling protocols is mandatory when working with this combustible and irritant compound.

References

- 1. CAS 1973-22-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H9Br | CID 16089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Benzene, 1-bromo-2-ethyl- [webbook.nist.gov]

- 5. Benzene, 1-bromo-2-ethyl- (CAS 1973-22-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 7. (Solved) - 1. Study the NMR spectrum of this compound (C8H9Br)... (1 Answer) | Transtutors [transtutors.com]

- 8. askfilo.com [askfilo.com]

- 9. Benzene, 1-bromo-2-ethyl- [webbook.nist.gov]

- 10. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 1-Bromo-2-ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and spectroscopic analysis of 1-Bromo-2-ethylbenzene. The information is intended for use by professionals in the fields of chemical research and drug development.

Core Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉Br | [1][2] |

| Molecular Weight | 185.06 g/mol | [1][3] |

| CAS Number | 1973-22-4 | [1][2][3] |

| Appearance | Clear, colorless to light yellow liquid | [2] |

| Density | 1.338 g/mL at 25 °C | [3] |

| Boiling Point | 199 °C (at 760 mmHg) | [3] |

| Melting Point | -56 °C | [2] |

| Refractive Index | n20/D 1.549 | [2][3] |

| Flash Point | 77 °C (closed cup) | |

| Vapor Pressure | 0.471 mmHg at 25 °C | [2] |

| LogP | 3.5 | [2] |

| ¹H NMR (CDCl₃, 300 MHz) | δ 7.50 (d, 1H), 7.20 (m, 2H), 7.03 (m, 1H), 2.74 (d, 2H), 1.21 (t, 3H) | |

| ¹³C NMR (CDCl₃, 75.43 MHz) | δ 144, 133, 130, 127, 124, 30, 15 | |

| Mass Spectrum (EI) | Key peaks at m/z 186, 184, 171, 169, 105 |

Synthesis of this compound via Sandmeyer Reaction

A common and effective method for the synthesis of this compound is the Sandmeyer reaction, starting from 2-ethylaniline.[4][5] This reaction involves the diazotization of the primary amine followed by displacement of the diazonium group with a bromide ion, catalyzed by a copper(I) salt.[6]

Experimental Protocol:

-

Diazotization of 2-Ethylaniline:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of 2-ethylaniline in aqueous hydrobromic acid (HBr) is prepared.

-

The flask is cooled to 0-5 °C in an ice-salt bath.

-

A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the stirred solution of 2-ethylaniline hydrobromide. The temperature must be maintained below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.

-

The reaction is stirred for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the 2-ethylbenzenediazonium bromide salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, a solution of copper(I) bromide (CuBr) in aqueous HBr is prepared.

-

The freshly prepared, cold 2-ethylbenzenediazonium bromide solution is added portion-wise to the stirred CuBr solution.

-

Vigorous nitrogen evolution is typically observed. The reaction mixture is allowed to warm to room temperature and then heated gently (e.g., to 50-60 °C) to ensure the reaction goes to completion.[7]

-

After gas evolution ceases, the reaction mixture is cooled to room temperature.

-

-

Work-up and Isolation:

-

The reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic layers are washed sequentially with dilute aqueous sodium hydroxide (to remove excess acid), water, and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Logical Workflow for Sandmeyer Synthesis

References

- 1. This compound | C8H9Br | CID 16089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. 1-溴-2-乙苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-ethylbenzene from Ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 1-bromo-2-ethylbenzene, a valuable intermediate in pharmaceutical and organic synthesis, presents a unique regioselectivity challenge in electrophilic aromatic substitution. This technical guide provides a comprehensive overview of the synthesis of this compound from ethylbenzene, focusing on the underlying chemical principles, detailed experimental protocols, and methods for isomer separation. While the ethyl group of ethylbenzene directs electrophilic attack to both the ortho and para positions, steric hindrance predominantly favors the formation of the para isomer, 1-bromo-4-ethylbenzene. This guide will address this challenge by presenting established methodologies for the bromination of ethylbenzene and subsequent separation of the desired ortho isomer.

Introduction

This compound serves as a crucial building block in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients (APIs). Its utility lies in the strategic placement of the bromine atom at the ortho position to the ethyl group, allowing for further functionalization through cross-coupling reactions and other transformations. The primary route to this compound is the electrophilic aromatic bromination of ethylbenzene. However, this reaction typically yields a mixture of ortho and para isomers, with the para isomer being the major product.[1][2][3] This guide will delve into the mechanistic basis for this regioselectivity and provide practical guidance on maximizing the yield of the desired ortho product through reaction control and purification techniques.

Reaction Mechanism: Electrophilic Aromatic Bromination

The bromination of ethylbenzene in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), proceeds via an electrophilic aromatic substitution (EAS) mechanism.[4][5] The ethyl group is an activating, ortho-, para- directing group due to its electron-donating inductive effect.

The key steps of the mechanism are:

-

Generation of the Electrophile: The Lewis acid catalyst polarizes the bromine molecule (Br₂), creating a more potent electrophile, a bromonium ion equivalent (Br⁺).

-

Electrophilic Attack: The π-electron system of the ethylbenzene ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base, such as the FeBr₄⁻ complex, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and regenerating the catalyst.

The directing effect of the ethyl group can be understood by examining the resonance structures of the sigma complex formed upon attack at the ortho, meta, and para positions. Attack at the ortho and para positions allows for a resonance structure where the positive charge is located on the carbon atom directly attached to the ethyl group. This tertiary carbocation is stabilized by the electron-donating inductive effect of the ethyl group, making the transition states for ortho and para substitution lower in energy than for meta substitution.

Despite the electronic preference for both ortho and para positions, steric hindrance from the ethyl group makes the ortho position less accessible to the incoming electrophile.[1][2] Consequently, the para isomer is typically the major product.

Experimental Protocol: Synthesis of a this compound and 1-Bromo-4-ethylbenzene Mixture

This protocol describes a standard laboratory procedure for the bromination of ethylbenzene, which will produce a mixture of ortho and para isomers.

Materials:

-

Ethylbenzene

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or iron filings

-

Dichloromethane (CH₂Cl₂) or other suitable inert solvent

-

Sodium bisulfite (NaHSO₃) solution (10%)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Apparatus for fractional distillation

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethylbenzene and the chosen inert solvent (e.g., dichloromethane).

-

Catalyst Addition: Add a catalytic amount of iron(III) bromide or a few iron filings to the flask. If using iron filings, a small amount of bromine should be added initially to generate the FeBr₃ catalyst in situ.

-

Bromine Addition: In a dropping funnel, place a solution of bromine in the same solvent. Add the bromine solution dropwise to the stirred ethylbenzene solution at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux. The reaction mixture will turn reddish-brown due to the color of bromine, and hydrogen bromide (HBr) gas will be evolved. It is crucial to perform this step in a well-ventilated fume hood.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating until the reddish-brown color of bromine disappears, indicating the consumption of the starting material. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding a 10% sodium bisulfite solution to destroy any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining HBr), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product, which will be a mixture of this compound and 1-bromo-4-ethylbenzene.

Data Presentation

The electrophilic bromination of ethylbenzene yields a mixture of products. The table below summarizes the key quantitative data for the starting material and the main products. The exact ortho/para ratio can vary depending on the specific reaction conditions such as temperature and catalyst used.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n²⁰/D) | Typical Yield (ortho/para ratio) |

| Ethylbenzene | C₈H₁₀ | 106.17 | 136 | 0.867 | 1.496 | - |

| This compound | C₈H₉Br | 185.06 | 199-201[6] | 1.338[6] | 1.549[6] | Minor product (e.g., ~30-40%) |

| 1-Bromo-4-ethylbenzene | C₈H₉Br | 185.06 | 203-204 | 1.34 | 1.553 | Major product (e.g., ~60-70%) |

Separation of Ortho and Para Isomers

The separation of the this compound and 1-bromo-4-ethylbenzene isomers is typically achieved by fractional distillation, taking advantage of their slightly different boiling points.[7][8][9]

Experimental Protocol: Fractional Distillation

-

Apparatus Setup: Assemble a fractional distillation apparatus using the crude product mixture in the distilling flask. A fractionating column (e.g., Vigreux or packed column) should be placed between the distilling flask and the distillation head. The column should be insulated to ensure an efficient separation.

-

Distillation: Heat the mixture slowly and evenly. The vapor will rise through the fractionating column, undergoing multiple condensation and vaporization cycles, which enriches the vapor in the more volatile component (the component with the lower boiling point).

-

Fraction Collection: Collect the distillate in fractions based on the temperature at the distillation head. The first fraction will be enriched in the lower-boiling isomer. The boiling points of the ortho and para isomers are very close, so a slow and careful distillation is required for a good separation.

-

Analysis: Analyze the collected fractions by gas chromatography (GC) to determine the purity of the separated isomers.[10][11][12]

Visualization of Reaction Pathways and Workflows

Reaction Mechanism

Caption: Mechanism of Electrophilic Bromination of Ethylbenzene.

Experimental Workflow

Caption: Workflow for Synthesis and Purification.

Conclusion

The synthesis of this compound from ethylbenzene is a well-established yet challenging transformation due to the inherent regioselectivity of the electrophilic bromination reaction. While the para isomer is the major product due to steric effects, a careful experimental approach followed by an efficient separation technique like fractional distillation allows for the isolation of the desired ortho isomer. For researchers and professionals in drug development, understanding the factors that control the ortho/para ratio and mastering the separation techniques are crucial for obtaining this valuable synthetic intermediate in high purity. Further research into novel catalytic systems that can enhance ortho-selectivity remains an active area of investigation in organic synthesis.

References

- 1. sarthaks.com [sarthaks.com]

- 2. allen.in [allen.in]

- 3. Ethylbenzene with bromine in presence of FeBr3 predominantly class 12 chemistry CBSE [vedantu.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. This compound 99 1973-22-4 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. vernier.com [vernier.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Profiling Olefins in Gasoline by Bromination Using GC×GC-TOFMS Followed by Discovery-Based Comparative Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2-ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-ethylbenzene is an organic compound belonging to the class of brominated aromatic hydrocarbons.[1] Structurally, it consists of a benzene ring substituted with a bromine atom and an ethyl group at the 1 and 2 positions, respectively.[1] This compound, also known by synonyms such as o-Bromoethylbenzene and 2-Ethylbromobenzene, is a colorless to pale yellow liquid with a characteristic aromatic odor.[1][2] Its chemical formula is C8H9Br.[2][3] Due to its chemical structure, this compound serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] A thorough understanding of its physical properties is crucial for its application in research and development, particularly in reaction design, process scale-up, and safety assessments.

Physical Properties

The physical characteristics of this compound have been determined through various experimental techniques. The following table summarizes the key quantitative data available for this compound.

| Physical Property | Value | Units | Conditions | References |

| Molecular Weight | 185.06 | g/mol | [2][3][4] | |

| Density | 1.338 | g/mL | at 25 °C | [3][4] |

| Boiling Point | 199 | °C | [3][4] | |

| Melting Point | -56 | °C | [3] | |

| Refractive Index | 1.549 | at 20 °C (n20/D) | [3][4] | |

| Flash Point | 77 | °C | closed cup | [4] |

| Vapor Pressure | 0.471 | mmHg | at 25 °C | [3] |

| Solubility | Limited solubility in water; moderately soluble in organic solvents.[1] | [1] |

Experimental Protocols

The determination of the physical properties of a liquid compound like this compound involves standardized experimental procedures. Below are detailed methodologies for measuring some of the key properties.

Determination of Density

The density of a liquid can be determined using a straightforward method involving a balance and a graduated cylinder or a pycnometer (density bottle) for higher accuracy.[5]

Apparatus:

-

Analytical balance

-

Graduated cylinder (e.g., 25 mL or 50 mL) or a pycnometer

-

Thermometer

-

This compound sample

Procedure:

-

Carefully measure the mass of a clean, dry graduated cylinder or pycnometer using an analytical balance. Record this mass.[6]

-

Add a known volume of this compound to the graduated cylinder. For a pycnometer, fill it completely with the liquid.

-

Record the volume of the liquid. When using a graduated cylinder, read the volume from the bottom of the meniscus.[6]

-

Measure the mass of the graduated cylinder or pycnometer containing the liquid.

-

Subtract the mass of the empty container from the mass of the container with the liquid to determine the mass of the this compound sample.

-

Calculate the density using the formula: Density = Mass / Volume.[5]

-

Measure and record the temperature of the liquid, as density is temperature-dependent.

-

For improved accuracy, the measurement should be repeated multiple times, and the average value should be reported.[5]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. A common method for its determination is distillation.

Apparatus:

-

Distillation flask

-

Condenser

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

-

Receiving flask

-

This compound sample

Procedure:

-

Place a volume of this compound into the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Set up the distillation apparatus with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently using a heating mantle or oil bath.

-

Observe the temperature as the liquid begins to boil and the vapor rises and enters the condenser.

-

The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature reading on the thermometer while the liquid is distilling.

-

Record the atmospheric pressure at the time of the experiment, as the boiling point is pressure-dependent.

Determination of Melting Point

For substances that are liquid at room temperature, the melting point is determined by cooling the substance until it solidifies and then gently heating it to observe the temperature at which it melts.

Apparatus:

-

Capillary tubes

-

Melting point apparatus or a Thiele tube with a suitable heating fluid (e.g., mineral oil)

-

Thermometer

-

Cooling bath (e.g., ice-salt mixture)

-

This compound sample

Procedure:

-

Place a small amount of this compound in a capillary tube.

-

Cool the capillary tube in a cooling bath until the sample solidifies.

-

Attach the capillary tube to a thermometer.

-

Place the thermometer and capillary tube assembly into a melting point apparatus or a Thiele tube.

-

Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute as the melting point is approached.[7]

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point range. For a pure compound, this range should be narrow.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and is often measured using a refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

This compound sample

-

Solvent for cleaning (e.g., ethanol or acetone)

-

Soft tissue paper

Procedure:

-

Ensure the prism of the Abbe refractometer is clean and dry.

-

Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Connect the refractometer to a constant temperature water bath set to the desired temperature (e.g., 20 °C), as the refractive index is temperature-dependent.

-

Place a few drops of this compound onto the lower prism of the refractometer.

-

Close the prisms and allow a few minutes for the sample to reach thermal equilibrium.

-

Look through the eyepiece and adjust the control to bring the boundary line between the light and dark fields into sharp focus at the center of the crosshairs.

-

Read the refractive index value from the scale.

-

Clean the prisms thoroughly with a suitable solvent and soft tissue after the measurement.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of a liquid chemical sample like this compound.

Caption: Logical workflow for the determination of physical properties.

References

- 1. CAS 1973-22-4: this compound | CymitQuimica [cymitquimica.com]

- 2. Benzene, 1-bromo-2-ethyl- [webbook.nist.gov]

- 3. chembk.com [chembk.com]

- 4. This compound 99 1973-22-4 [sigmaaldrich.com]

- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

1-Bromo-2-ethylbenzene structural formula

An In-depth Technical Guide to 1-Bromo-2-ethylbenzene

This technical guide provides a comprehensive overview of this compound (o-Bromoethylbenzene), a key aromatic halogenated compound. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document details its chemical and physical properties, spectroscopic data, and a detailed experimental protocol for its synthesis via the Sandmeyer reaction.

Chemical Structure and Identification

This compound is an organic compound where an ethyl group and a bromine atom are substituted at the ortho positions of a benzene ring.

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions.[2][4] It is characterized by its limited solubility in water but good solubility in common organic solvents such as ethers and hexane, owing to its predominantly nonpolar structure.[2]

| Property | Value | Reference |

| Molecular Weight | 185.06 g/mol | [1][3] |

| Appearance | Clear colorless to light yellow liquid | [2][4] |

| Boiling Point | 199 °C (lit.) | [3] |

| Melting Point | -56 °C | [4] |

| Density | 1.338 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.549 (lit.) | [3] |

| Flash Point | 77 °C (closed cup) | |

| Vapor Pressure | 0.471 mmHg at 25 °C | [4] |

| Solubility | Sparingly soluble in water; soluble in organic solvents | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following tables summarize its characteristic nuclear magnetic resonance (NMR) data.

³H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.21 | Triplet (t) | 3H | -CH₃ |

| 2.74 | Doublet (d) | 2H | -CH₂- |

| 7.03 | Multiplet (m) | 1H | Aromatic CH |

| 7.20 | Multiplet (m) | 2H | Aromatic CH |

| 7.50 | Doublet (d) | 1H | Aromatic CH |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm |

| 15 |

| 30 |

| 124 |

| 127 |

| 130 |

| 133 |

| 144 |

Synthesis of this compound

The synthesis of this compound is effectively achieved through a Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by displacement with a halide.[5] This method provides a reliable route for introducing a bromine atom at a specific position on the benzene ring, which is not easily accomplished by direct bromination of ethylbenzene due to the formation of multiple isomers.[6][7]

The logical workflow for the synthesis is outlined below:

Caption: Synthesis workflow for this compound via Sandmeyer reaction.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is adapted from established procedures for Sandmeyer reactions.[8]

Materials:

-

2-Ethylaniline

-

Sodium nitrite (NaNO₂)

-

48% Hydrobromic acid (HBr)

-

Copper(I) bromide (CuBr)

-

Ice

-

Diethyl ether

-

5% Sodium hydroxide solution

-

Anhydrous calcium chloride (CaCl₂)

Procedure:

-

Diazotization of 2-Ethylaniline:

-

In a flask, cool a mixture of 2-ethylaniline (1 mole) and 48% hydrobromic acid (2.5 moles) to 0 °C in an ice bath.

-

Prepare a solution of sodium nitrite (1 mole) in water.

-

Slowly add the sodium nitrite solution to the 2-ethylaniline mixture, maintaining the temperature below 5 °C with constant stirring and the addition of small pieces of ice.

-

The completion of diazotization can be confirmed by testing with starch-iodide paper (a blue color indicates excess nitrous acid).

-

-

Sandmeyer Reaction:

-

In a separate flask equipped with a condenser, heat a mixture of copper(I) bromide (0.55 mole) and 48% hydrobromic acid (80 ml) to boiling.

-

Slowly add the prepared cold diazonium salt solution to the boiling CuBr/HBr mixture. The product, this compound, will begin to distill over with the steam.

-

-

Purification:

-

Collect the distillate. Separate the organic layer.

-

Wash the organic layer sequentially with concentrated sulfuric acid, water, 5% sodium hydroxide solution, and finally with water.

-

Dry the crude product over anhydrous calcium chloride.

-

Purify the final product by fractional distillation to obtain pure this compound.

-

Applications in Research and Development

This compound serves as a valuable intermediate in organic synthesis. The presence of the bromine atom allows for a variety of subsequent chemical transformations, including nucleophilic substitution and cross-coupling reactions, making it a versatile building block in the synthesis of more complex molecules.[2][3] It is particularly useful in the development of pharmaceuticals and agrochemicals.[2]

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin. It is also considered toxic to aquatic organisms and may have long-term adverse effects in the aquatic environment. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a respirator, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area.

References

- 1. This compound | C8H9Br | CID 16089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1973-22-4: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound 99 1973-22-4 [sigmaaldrich.com]

- 4. lookchem.com [lookchem.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Propose a mechanism for the bromination of ethylbenzene shown bel... | Study Prep in Pearson+ [pearson.com]

- 7. homework.study.com [homework.study.com]

- 8. prepchem.com [prepchem.com]

Solubility of 1-Bromo-2-ethylbenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1-Bromo-2-ethylbenzene in organic solvents. Due to a lack of extensive, publicly available quantitative data, this document focuses on qualitative solubility characteristics and provides a detailed, generalized experimental protocol for the precise determination of its solubility. This guide is intended to support researchers and professionals in drug development and chemical synthesis in handling and utilizing this compound by providing a framework for generating and organizing critical solubility data.

Introduction

This compound (CAS No. 1973-22-4) is a halogenated aromatic hydrocarbon with the chemical formula C₈H₉Br.[1] It is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] The compound's molecular structure, featuring a bromine atom and an ethyl group on a benzene ring, renders it largely nonpolar. This inherent hydrophobicity results in limited solubility in water.[1] Conversely, it is moderately to highly soluble in a range of organic solvents.[1][2] An understanding of its solubility profile is crucial for its application in organic synthesis, where it serves as a key intermediate in the production of pharmaceuticals and agrochemicals.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₉Br | [1] |

| Molecular Weight | 185.06 g/mol | [3] |

| Appearance | Clear colorless to pale yellow liquid | [1][3] |

| Density | 1.338 g/mL at 25 °C | [4][5] |

| Boiling Point | 199 °C | [4][5] |

| Melting Point | -56 °C | [5] |

| Refractive Index | n20/D 1.549 | [4][5] |

Solubility Data

Qualitative Solubility

Quantitative Solubility

As of the date of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in the public domain. The following table (Table 2) is provided as a template for researchers to populate with their experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Hexane | |||

| Toluene | |||

| Diethyl Ether | |||

| Ethyl Acetate | |||

| Dichloromethane | |||

| Chloroform | |||

| Acetone | |||

| Methanol | |||

| Ethanol | |||

| Acetonitrile | |||

| Dimethylformamide (DMF) | |||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents using the widely accepted isothermal shake-flask method.[7]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Fume hood

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solute is necessary to ensure saturation.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24 to 72 hours) to reach equilibrium. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[7]

-

Sample Collection and Preparation: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles.[7]

-

Quantitative Analysis: Accurately dilute the filtered supernatant with the same solvent to a concentration within the linear range of the analytical method (e.g., HPLC or GC). Prepare a series of standard solutions of this compound of known concentrations. Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Calculation of Solubility: Construct a calibration curve from the analysis of the standard solutions. Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the concentration of the undiluted saturated solution based on the dilution factor. Express the solubility in the desired units, such as g/100 mL or mol/L.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Logical Relationships in Solubility Determination

The following diagram illustrates the logical dependencies and considerations for accurate solubility measurement.

Caption: Key factors influencing the accuracy of solubility measurements.

Conclusion

This technical guide consolidates the available information on the solubility of this compound in organic solvents. While quantitative data remains sparse in the public domain, the provided qualitative information and the detailed experimental protocol offer a solid foundation for researchers. The methodologies and templates included herein are designed to facilitate the systematic and accurate determination of solubility, thereby supporting the effective use of this compound in research and development.

References

- 1. CAS 1973-22-4: this compound | CymitQuimica [cymitquimica.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound | C8H9Br | CID 16089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-溴-2-乙苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound [chembk.com]

- 6. Page loading... [guidechem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-2-ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of 1-Bromo-2-ethylbenzene, including detailed experimental protocols for their determination. The information presented is intended to support research and development activities where this compound is utilized.

Physicochemical Data of this compound

This compound, a halogenated monoaromatic compound, is a clear, colorless to light yellow liquid at room temperature.[1][2] Its physical properties, particularly its boiling and melting points, are crucial for its application in organic synthesis and as a building block in the development of new chemical entities. A summary of these properties is presented below.

| Property | Value | References |

| Boiling Point | 199 °C to 210 °C at 760 mmHg | [1][2][3][4][5] |

| Melting Point | -46 °C to -68 °C | [1][2][3][5] |

Experimental Protocols for Determination of Physicochemical Properties

The determination of boiling and melting points is a fundamental technique for the characterization and purity assessment of chemical compounds.

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a very narrow temperature range.[6] The presence of impurities typically causes a depression in the melting point and a broadening of the melting range.[6] The capillary method is a widely used technique for determining the melting point of a solid.[7]

Protocol: Capillary Method for Melting Point Determination

-

Sample Preparation: The solid sample must be completely dry and finely powdered.[7] A small amount of the powdered sample is then packed into a thin-walled capillary tube that is sealed at one end.[8]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[8] This assembly is then placed in a heating apparatus, such as a Thiele tube containing a high-boiling point oil (e.g., paraffin oil) or a modern digital melting point apparatus.[6][7]

-

Heating and Observation: The heating bath is heated slowly and steadily, with constant stirring in the case of a Thiele tube to ensure a uniform temperature distribution.[8]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.[8] It is common practice to perform an initial rapid determination to find an approximate melting point, followed by a slower, more careful measurement.[6]

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[9][10] The presence of impurities can raise the boiling point.[9] A common and effective method for determining the boiling point of a small quantity of liquid is the capillary method using a Thiele tube.

Protocol: Capillary Method for Boiling Point Determination

-

Apparatus Setup: A few milliliters of the liquid sample are placed into a small test tube (fusion tube).[9][11] A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.[9]

-

Heating Assembly: The test tube is attached to a thermometer, and the assembly is immersed in a heating bath, such as a Thiele tube filled with paraffin oil.[9] It is crucial that the rubber band or thread used for attachment is above the level of the heating oil.[9]

-

Heating and Observation: The apparatus is heated gently.[9] Initially, a stream of bubbles will emerge from the capillary tube as the trapped air expands.[10] Heating should continue until a rapid and continuous stream of bubbles is observed, which signifies that the liquid has reached its boiling point.[9]

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the stream of bubbles ceases and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.[9]

References

- 1. lookchem.com [lookchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chembk.com [chembk.com]

- 4. This compound 99 1973-22-4 [sigmaaldrich.com]

- 5. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. westlab.com [westlab.com]

- 8. scribd.com [scribd.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. scribd.com [scribd.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Comprehensive Technical Guide to 1-Bromo-2-ethylbenzene for Researchers and Drug Development Professionals

Introduction

1-Bromo-2-ethylbenzene is an organobromine compound that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring an ethyl group ortho to a bromine atom on a benzene ring, makes it a valuable precursor for the synthesis of a wide array of more complex molecules. This technical guide provides an in-depth overview of the commercial availability, synthesis, purification, and key applications of this compound, with a particular focus on its utility in pharmaceutical research and drug development.

Commercial Availability

This compound is readily available from several major chemical suppliers. It is typically offered in various purities and quantities to suit a range of laboratory and industrial needs.

Table 1: Commercial Suppliers and Product Specifications

| Supplier | Product Number (Example) | Purity | Available Quantities |

| Sigma-Aldrich | B1428 | ≥98.0% (GC) | 5g, 25g |

| Tokyo Chemical Industry (TCI) | B1428 | >98.0% (GC) | 5g, 25g, 100g, 500g |

| Thermo Scientific (Alfa Aesar) | A14976 | 98% | 5g, 25g, 100g |

Note: Product numbers and available quantities are subject to change. Please refer to the suppliers' websites for the most current information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₉Br | [1] |

| Molecular Weight | 185.06 g/mol | [1] |

| CAS Number | 1973-22-4 | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 199 °C (lit.) | |

| Density | 1.338 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.549 (lit.) |

Spectroscopic Data

Characterization of this compound is routinely performed using various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.50 (d, 1H), 7.20 (m, 2H), 7.03 (m, 1H), 2.74 (q, J=7.5 Hz, 2H), 1.21 (t, J=7.5 Hz, 3H) |

| ¹³C NMR (75 MHz, CDCl₃) | δ 144.0, 133.0, 130.0, 127.0, 124.0, 30.0, 15.0 |

| GC-MS (EI) | m/z (%): 184/186 (M+, 60/58), 105 (100), 77 (30) |

Experimental Protocols

Synthesis of this compound via Electrophilic Aromatic Substitution

The most common laboratory synthesis of this compound involves the electrophilic bromination of ethylbenzene. This reaction typically yields a mixture of ortho and para isomers due to the ortho-, para-directing nature of the ethyl group.[2] The isomers can then be separated by fractional distillation or chromatography.

Reaction:

Caption: Synthesis of this compound.

Materials:

-

Ethylbenzene

-

Bromine (Br₂)

-

Iron filings (Fe) or anhydrous iron(III) bromide (FeBr₃)

-

Dichloromethane (CH₂Cl₂) (or other suitable solvent)

-

10% Sodium bisulfite solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of ethylbenzene in dichloromethane in a round-bottom flask fitted with a reflux condenser and a dropping funnel, add a catalytic amount of iron filings or anhydrous iron(III) bromide.

-

From the dropping funnel, add bromine dropwise to the reaction mixture at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue stirring the mixture at room temperature until the red color of the bromine has disappeared.

-

Quench the reaction by slowly adding 10% sodium bisulfite solution to destroy any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.

Purification of this compound

The crude product, a mixture of ortho and para isomers, can be purified by fractional distillation under reduced pressure. The boiling points of this compound and 1-bromo-4-ethylbenzene are sufficiently different to allow for separation. Alternatively, column chromatography on silica gel can be employed for smaller scale purifications.

Fractional Distillation Workflow:

Caption: Purification by fractional distillation.

Applications in Drug Discovery and Development

This compound is a versatile intermediate in the synthesis of pharmaceutical compounds. The bromine atom provides a reactive handle for various cross-coupling reactions, while the ethyl group can influence the pharmacokinetic and pharmacodynamic properties of the final molecule.

Grignard Reagent Formation

This compound readily forms the corresponding Grignard reagent, 2-ethylphenylmagnesium bromide, upon treatment with magnesium metal. This organometallic reagent is a powerful nucleophile that can be used to form new carbon-carbon bonds by reacting with a variety of electrophiles, such as aldehydes, ketones, and esters. This is a fundamental transformation for building molecular complexity in drug candidates.

Grignard Reaction Pathway:

Caption: Grignard reagent formation and reaction.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base to generate biaryl structures. These motifs are prevalent in many biologically active molecules.

Suzuki-Miyaura Coupling Scheme:

Caption: Suzuki-Miyaura cross-coupling reaction.

Examples in Medicinal Chemistry

The 2-ethylphenyl moiety, introduced via this compound, is found in various compounds with interesting biological activities. For instance, derivatives of this compound have been used in the synthesis of:

-

1-(2′-ethylphenyl)ethanol: A potential intermediate for more complex molecules.

-

N-benzyl-P-(2-ethylphenyl)-P-phenylphosphinic amide: Demonstrating the utility in creating diverse structural scaffolds.

-

5-amino-2′-ethyl-biphenyl-2-ol: Utilized in the development of electrochemical sensors, which have applications in pharmaceutical analysis.

While direct incorporation into marketed drugs is not extensively documented, the synthetic utility of this compound makes it a valuable tool for lead optimization and the exploration of structure-activity relationships in drug discovery programs.

Conclusion

This compound is a commercially available and synthetically versatile building block with significant applications in organic chemistry, particularly in the realm of pharmaceutical research. Its ability to undergo a variety of transformations, most notably Grignard reagent formation and palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular architectures. This guide provides researchers and drug development professionals with a comprehensive overview of the key technical aspects of this compound, from its sourcing to its application in the synthesis of novel compounds.

References

Technical Guide on the Safety and Handling of 1-Bromo-2-ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 1-Bromo-2-ethylbenzene (CAS No. 1973-22-4). The information is intended for professionals in research and development who may handle this chemical.

Chemical Identification and Properties

This compound is a brominated aromatic hydrocarbon.[1] It presents as a colorless to pale yellow, odorless liquid.[1][2][3] This compound serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 1973-22-4 | [2][4] |

| Molecular Formula | C₈H₉Br | [1][2][4] |

| Molecular Weight | 185.06 g/mol | [4][5] |

| Appearance | Colorless to light orange/yellow clear liquid | [1][2][3] |

| Odor | Odorless | [2] |

| Boiling Point | 199 °C (lit.) | [4][6] |

| Melting Point | -56 °C | [6][7] |

| Density | 1.338 g/mL at 25 °C (lit.) | [4][6] |

| Flash Point | 77 °C / 170.6 °F (closed cup) | [4] |

| Refractive Index | n20/D 1.549 (lit.) | [4][6] |

| Vapor Pressure | 0.471 mmHg at 25°C | [6][7] |

| Solubility | Sparingly soluble in water; soluble in organic solvents. | [1][3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical.[8] The primary hazards are associated with its combustibility and its irritant effects on the skin, eyes, and respiratory system.[5][9]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source(s) |

| Flammable Liquids | Category 4 | H227: Combustible liquid | [2][10] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][5] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [2][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [5] |

Primary Hazards:

-

Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][5][11]

-

Physical Hazards: Combustible liquid.[2] Containers may explode when heated.[8][10][12]

Experimental Protocols for Safety and Handling

Adherence to strict safety protocols is mandatory when handling this compound.

Protocol 3.1: Personal Protective Equipment (PPE)

This protocol details the minimum required PPE. All PPE should be inspected prior to use.[13]

-

Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10][14][15]

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber) tested according to EN 374.[16] Check for leak-tightness before use.[16] Use proper glove removal technique to avoid skin contact.[13]

-

Protective Clothing: Wear a lab coat and other appropriate protective clothing to prevent skin exposure.[10][14]

-

-

Respiratory Protection:

-

If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge.[14][17]

-

Ensure that maintenance, cleaning, and testing of respiratory protective devices are carried out according to the manufacturer's instructions.[18]

-

Protocol 3.2: Safe Handling and Storage

This protocol outlines the procedures for safe handling and storage to minimize exposure and maintain chemical integrity.

-

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[16][17]

-

Ground all equipment when handling the product to prevent static discharges.[19]

-

Keep away from open flames, hot surfaces, and sources of ignition.[2][10]

-

Wash hands and any exposed skin thoroughly after handling.[8][13]

-

-

Storage:

Protocol 3.3: Spill Management

This protocol provides steps for managing an accidental release of this compound.

-

Immediate Actions:

-

Containment and Cleanup:

-

Cover drains to prevent the material from entering them.[13][18]

-

Contain the spill by soaking it up with an inert absorbent material, such as sand, silica gel, or universal binder.[2][8][12]

-

Collect the absorbed material and place it into a suitable, closed, and labeled container for disposal.[2][14][16]

-

-

Post-Cleanup:

Protocol 3.4: First-Aid Procedures

Immediate medical attention is required in case of significant exposure.[2] Ensure medical personnel are aware of the material involved.[11][12]

-

Eye Contact:

-

Skin Contact:

-

Inhalation:

-

Ingestion:

Stability and Reactivity

-

Stability: The product is stable under normal storage conditions.[2]

-

Conditions to Avoid: Keep away from incompatible products, heat, flames, and sparks.[2][10]

-

Hazardous Decomposition Products: Thermal decomposition can release irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides/bromide.[2][8][10]

-

Hazardous Polymerization: No hazardous polymerization is known to occur.[2]

Fire-Fighting and Disposal

Table 3: Emergency Procedures

| Procedure | Recommendations | Source(s) |

| Suitable Extinguishing Media | Water spray, carbon dioxide (CO₂), dry chemical, alcohol-resistant foam. | [8][10][12] |

| Unsuitable Extinguishing Media | Water jet. | |

| Firefighter Protection | Wear a self-contained breathing apparatus (SCBA) and full protective gear. | [10][14] |

| Disposal | Dispose of contents and container to an approved waste disposal plant. Waste is classified as hazardous. Follow all local, regional, and national regulations. Do not empty into drains. | [2][20][21][22] |

Logical Workflow for Safe Handling

The following diagram illustrates the lifecycle of handling this compound in a laboratory setting, from acquisition to disposal.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. CAS 1973-22-4: this compound | CymitQuimica [cymitquimica.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound 99 1973-22-4 [sigmaaldrich.com]

- 5. This compound | C8H9Br | CID 16089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. chembk.com [chembk.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound, 98% | Fisher Scientific [fishersci.ca]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. chemos.de [chemos.de]

- 17. benchchem.com [benchchem.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. spectrumchemical.com [spectrumchemical.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. benchchem.com [benchchem.com]

- 22. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide on the Toxicological Data for 1-Bromo-2-ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Comprehensive toxicological data for 1-Bromo-2-ethylbenzene is limited in publicly available literature and regulatory databases. Much of the available information is qualitative, and for quantitative data, toxicological profiles of the related compound, ethylbenzene, are often referenced as a surrogate. This guide compiles the available specific information for this compound and clearly indicates where data for surrogate compounds are used.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for toxicological assessment.

| Property | Value | Reference |

| CAS Number | 1973-22-4 | [1] |

| Molecular Formula | C₈H₉Br | [1] |

| Molecular Weight | 185.06 g/mol | [1] |

| Appearance | Clear colorless liquid | [1] |

| Boiling Point | 199 °C (lit.) | |

| Density | 1.338 g/mL at 25 °C (lit.) | |

| Flash Point | 77 °C (closed cup) | |

| Solubility | Insoluble in water. |

Toxicological Data

Quantitative toxicological data for this compound is scarce. The following tables summarize the available hazard classifications and surrogate data.

2.1. Hazard Classification

The compound is consistently classified as an irritant across various sources.

| Hazard | Classification | Source |

| Skin Irritation | Causes skin irritation (Category 2) | [1] |

| Eye Irritation | Causes serious eye irritation (Category 2) | [1] |

| Respiratory Irritation | May cause respiratory irritation | [1] |

2.2. Acute Toxicity

No specific oral, dermal, or inhalation LD₅₀/LC₅₀ values for this compound were found in the comprehensive search. However, data for a structurally related compound, 1-bromo-2-phenylethane, is available and presented here as a surrogate.

| Test | Species | Route | Value | Remarks |

| LD₅₀ | Rat | Oral | 811 mg/kg | Surrogate data from 1-bromo-2-phenylethane. Observed effects included somnolence, dyspnea, and changes in salivary glands. |

| Skin Irritation | Rabbit | Dermal | No skin irritation | Surrogate data from 1-bromo-2-phenylethane. |

2.3. Chronic Toxicity, Carcinogenicity, and Reproductive Toxicity

There are no specific studies on the chronic toxicity, carcinogenicity, or reproductive and developmental toxicity of this compound available in the searched literature. Regulatory bodies have not published dedicated assessments for this compound. For a conservative assessment, the toxicological profile of ethylbenzene is often consulted, which indicates potential for effects on the liver, kidney, and nervous system with chronic exposure, and has been classified as "possibly carcinogenic to humans (Group 2B)" by IARC. However, direct extrapolation of these findings to this compound is not scientifically rigorous without specific studies.

Metabolism and Toxicokinetics

The biotransformation of this compound is anticipated to be a key determinant of its toxicity. While in vivo studies are lacking, a postulated metabolic pathway has been described.

3.1. Postulated Metabolic Pathway

The metabolism of this compound is expected to be primarily hepatic, catalyzed by cytochrome P450 (CYP) enzymes. The proposed pathways include:

-

Oxidation of the Ethyl Side Chain: This is a likely primary metabolic step, potentially forming hydroxylated metabolites.

-

Debromination and Oxidation: Cleavage of the bromine atom followed by oxidative processes could lead to various downstream products.

-